molecular formula C18H14N4O3 B2961707 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzofuran-2-carboxamide CAS No. 2034324-96-2

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzofuran-2-carboxamide

Cat. No.: B2961707
CAS No.: 2034324-96-2
M. Wt: 334.335
InChI Key: CGOXWEZWOTZJRY-UHFFFAOYSA-N
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Description

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzofuran-2-carboxamide is a highly potent and selective chemical probe for the mono-ADP-ribosyltransferase PARP7 (Tippy). This compound was developed to investigate the role of PARP7, which is often overexpressed in cancers and implicated in the regulation of cellular stress response and innate immune signaling, particularly the type I interferon pathway. Its primary research value lies in its ability to selectively inhibit PARP7 with nanomolar potency while exhibiting excellent selectivity over other PARP family members, such as PARP1 and PARP2. The mechanism of action involves binding to the PARP7 catalytic domain, thereby blocking its ADP-ribosyltransferase activity. This inhibition has been shown to reverse the suppressive effects of PARP7 on the cytosolic nucleic acid sensing pathway, leading to the restoration of interferon-stimulated gene expression. As a key tool compound, it is extensively used in oncology research for target validation, studying the tumor microenvironment, and exploring novel therapeutic strategies that aim to reactivate anti-tumor immunity . Its high selectivity makes it an indispensable reagent for dissecting the unique biological functions of PARP7 distinct from other PARP family proteins.

Properties

IUPAC Name

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3/c23-17(16-11-12-5-1-4-8-15(12)25-16)19-9-10-22-18(24)13-6-2-3-7-14(13)20-21-22/h1-8,11H,9-10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGOXWEZWOTZJRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzofuran-2-carboxamide typically involves multi-step synthesis. One common route includes the following steps:

  • Formation of Benzofuran Carboxamide: : This step involves the synthesis of the benzofuran-2-carboxamide through acylation reactions.

  • Introduction of Triazinone Group: : The benzofuran intermediate is then reacted with a triazinone derivative under appropriate conditions to introduce the 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl group.

  • Final Coupling Step: : The final compound is obtained by coupling the intermediate with a suitable ethylamine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar steps but on a larger scale. The key considerations include optimizing reaction yields, ensuring purity through crystallization or chromatography, and managing reaction conditions like temperature and solvent choice to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzofuran-2-carboxamide undergoes various reactions, including:

  • Oxidation: : This can modify the benzofuran ring or the triazinone moiety.

  • Reduction: : Targeting specific functional groups such as the triazinone.

  • Substitution: : Particularly nucleophilic substitution on the benzofuran ring.

Common Reagents and Conditions

  • Oxidation Reagents: : Such as KMnO₄ or H₂O₂.

  • Reduction Reagents: : Including NaBH₄ or LiAlH₄.

  • Substitution Conditions: : Often performed under basic or acidic conditions with appropriate nucleophiles.

Major Products

  • Oxidation Products: : May include various oxidized derivatives of benzofuran or triazinone.

  • Reduction Products: : Can lead to simplified ring structures or modified side chains.

  • Substitution Products: : Introduction of new functional groups to the benzofuran ring or ethyl chain.

Scientific Research Applications

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzofuran-2-carboxamide has several notable applications:

  • Chemistry: : It serves as a precursor for other complex molecules, useful in synthetic organic chemistry.

  • Biology: : Investigated for potential antimicrobial, antiviral, and anticancer activities due to its unique structure.

  • Medicine: : Research into its effects on specific biological targets could lead to new therapeutic agents.

  • Industry: : Used in the development of advanced materials, including dyes and functional polymers.

Mechanism of Action

The mechanism by which N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzofuran-2-carboxamide exerts its effects often involves:

  • Binding to Molecular Targets: : Such as proteins or enzymes, altering their activity.

  • Pathways Involved: : The compound may impact pathways related to cell growth, apoptosis, or microbial metabolism.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s unique features are best contextualized by comparing it to structurally related derivatives.

Structural Modifications in the Carboxamide Group

Pyrazine-2-carboxamide Derivative
  • Compound : N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)pyrazine-2-carboxamide (CAS: 2034325-19-2)
  • Key Difference : Replaces benzofuran with pyrazine, a nitrogen-rich heterocycle.
  • Impact : Pyrazine’s electron-withdrawing nature may enhance polarity and alter binding interactions compared to benzofuran’s aromatic system.
  • Molecular Weight : 296.28 (C₁₄H₁₂N₆O₂) .
Methylthio-Benzamide Derivative
  • Compound : 2-(Methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide (CAS: 2034416-32-3)
  • Key Difference : Substitutes benzofuran with a methylthio-benzamide group.
  • Molecular Weight : 340.4 (C₁₇H₁₆N₄O₂S) .
Chromene-2-carboxamide Derivative
  • Compound : 4-Oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4H-chromene-2-carboxamide (CAS: 2034274-12-7)
  • Key Difference : Incorporates a chromene ring system instead of benzofuran.
  • Impact : Chromene’s fused oxygen-containing ring may enhance fluorescence properties and π-π stacking.
  • Molecular Weight : 362.3 (C₁₉H₁₄N₄O₄) .

Variations in the Alkyl Chain and Triazinone Substituents

Cyclohexenylethyl-Linked Acetamide
  • Compound : N-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide (CAS: 440332-04-7)
  • Key Difference : Cyclohexenyl group replaces benzofuran; shorter ethyl chain.
  • Molecular Weight : 312.37 (C₁₇H₂₀N₄O₂) .
Cycloheptyl-Linked Acetamide
  • Compound : N-Cycloheptyl-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide (CAS: 440332-08-1)
  • Key Difference : Cycloheptyl substituent instead of ethyl-benzofuran.
  • Impact : Larger aliphatic ring may enhance metabolic stability but reduce solubility.
  • Molecular Weight : 300.36 (C₁₆H₂₀N₄O₂); Predicted Density: 1.34 g/cm³ .

Pharmacologically Relevant Analogs

TAK-041 (NBI-1065846)
  • Compound : (S)-2-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide
  • Key Difference : Trifluoromethoxy-phenyl group and stereospecific ethyl chain.
  • Application : Investigated as a GPR139 agonist for schizophrenia and depression (discontinued in 2023).
  • Molecular Weight : 393.3 (C₁₉H₁₆F₃N₅O₃) .
Pyrrolotriazinone Derivatives
  • Compound : 20a-l series (e.g., (S)-N-(1-(4-Methoxyphenyl)ethyl)-2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3(4H)-yl)acetamide)
  • Key Difference: Pyrrolotriazinone core instead of benzotriazinone.
  • Impact : Altered heterocyclic geometry may influence target selectivity.
  • Yield : ~40% (HPLC purity: 99.4%) .

Biological Activity

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

  • Molecular Formula : C18H16N4O3
  • Molecular Weight : 324.34 g/mol
  • CAS Number : 440331-96-4

1. Antioxidant Activity

Research indicates that compounds containing the oxobenzo[d][1,2,3]triazin moiety exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in various biological models. For instance, studies have shown that derivatives of this class can protect neuronal cells from oxidative damage induced by hydrogen peroxide (H₂O₂) .

2. Neuroprotective Effects

The neuroprotective potential of this compound has been evaluated in the context of neurodegenerative diseases such as Alzheimer's. In vitro studies demonstrated that certain derivatives inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline in Alzheimer's patients. Specifically, compounds with similar structures have shown promising AChE inhibition rates, suggesting potential therapeutic applications .

3. Antimicrobial Activity

Recent investigations into the antimicrobial properties of related benzofuran derivatives revealed moderate antibacterial activity against various pathogens. The Minimum Inhibitory Concentrations (MICs) for some derivatives ranged from 0.23 to 0.70 mg/mL against sensitive strains like Bacillus cereus . This suggests that the compound may possess a spectrum of activity against both gram-positive and gram-negative bacteria.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound inhibits key enzymes such as AChE and butyrylcholinesterase (BuChE), which are crucial in neurotransmitter breakdown .
  • Oxidative Stress Reduction : By scavenging reactive oxygen species (ROS), it mitigates oxidative damage in cells .

Case Study 1: Neuroprotective Activity

In a study evaluating the neuroprotective effects of similar benzofuran derivatives, it was found that certain compounds significantly reduced neuronal cell death induced by oxidative stress. The study utilized PC12 cells subjected to H₂O₂ treatment and demonstrated that these compounds could enhance cell viability .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of benzofuran derivatives against clinical isolates of bacteria. The results indicated that while some compounds exhibited strong activity against specific strains, others showed limited effectiveness. The study highlighted the need for further structural optimization to enhance antibacterial properties .

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